2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide
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Overview
Description
2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a tosyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tosyl Group: Tosylation reactions using tosyl chloride and a base such as pyridine.
Formation of the Sulfonamide Group: This involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the piperidine ring.
Substitution: The sulfonamide and tosyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects.
Biochemical Research: Used in studies of enzyme inhibition or receptor binding.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-benzylpiperidin-2-yl)ethyl)ethanesulfonamide
- 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-methylpiperidin-2-yl)ethyl)ethanesulfonamide
Uniqueness
The presence of the tosyl group in 2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide may confer unique properties such as increased stability or specific binding affinity to biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O6S2/c1-17-8-10-19(11-9-17)32(29,30)24-14-3-2-5-18(24)12-13-22-31(27,28)16-15-23-20(25)6-4-7-21(23)26/h8-11,18,22H,2-7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDXFNVGPZTNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)CCN3C(=O)CCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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